Fluorine F 18 fluorthanatrace

PARP-1 PET imaging ovarian cancer FDG comparison

Fluorine F 18 fluorthanatrace ([18F]FTT) is an investigational positron emission tomography (PET) radiotracer designed as a structural analog of the clinically approved PARP inhibitor rucaparib. It selectively binds to poly(ADP-ribose) polymerase-1 (PARP-1), a nuclear enzyme overexpressed in multiple cancer types that mediates DNA single-strand break repair.

Molecular Formula C18H16FN3O2
Molecular Weight 324.3 g/mol
CAS No. 1567375-87-4
Cat. No. B12726182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluorine F 18 fluorthanatrace
CAS1567375-87-4
Molecular FormulaC18H16FN3O2
Molecular Weight324.3 g/mol
Structural Identifiers
SMILESC1CN2C3=C(C=CC=C3N=C2C4=CC=C(C=C4)OCCF)C(=O)N1
InChIInChI=1S/C18H16FN3O2/c19-8-11-24-13-6-4-12(5-7-13)17-21-15-3-1-2-14-16(15)22(17)10-9-20-18(14)23/h1-7H,8-11H2,(H,20,23)/i19-1
InChIKeyDUYPGBKQTGXZRE-AWDFDDCISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fluorine F 18 Fluorthanatrace ([18F]FTT): A PARP-1-Targeted PET Radiotracer for Precision Oncology Imaging


Fluorine F 18 fluorthanatrace ([18F]FTT) is an investigational positron emission tomography (PET) radiotracer designed as a structural analog of the clinically approved PARP inhibitor rucaparib [1]. It selectively binds to poly(ADP-ribose) polymerase-1 (PARP-1), a nuclear enzyme overexpressed in multiple cancer types that mediates DNA single-strand break repair [2]. [18F]FTT enables non-invasive, whole-body quantification of PARP-1 expression levels in vivo and is currently in Phase I–II clinical trials across ovarian, breast, prostate, and pancreatic cancers [3]. The radiotracer was developed at the University of Pennsylvania and has progressed through first-in-human imaging studies, with an established automated cGMP-compliant radiosynthesis process [4].

1 PARP-1-targeted PET radiotracer for molecular imaging research
2 Supports pharmacodynamic biomarker study context (target engagement / expression)
3 Automated cGMP-compatible radiosynthesis for multi-site research deployment

Why [18F]FTT Cannot Be Substituted by [18F]FDG, [18F]PARPi, or Genetic Biomarkers for PARP-Targeted Imaging Decisions


PARP-targeted PET imaging occupies a distinct mechanistic niche that neither metabolic tracers ([18F]FDG), nor alternative PARP radiotracers ([18F]PARPi, [18F]FPyPARP), nor static genetic biomarkers (HRD/BRCA status) can interchangeably fill. [18F]FTT provides a direct pharmacodynamic readout of PARP-1 protein expression and drug-target engagement that is uncorrelated with both [18F]FDG uptake and HRD genomic scores [1]. Unlike [18F]PARPi and [18F]FPyPARP, which differ in clearance route, lipophilicity, and tumor-to-blood ratio, [18F]FTT has the most extensive multi-center clinical validation dataset across four solid tumor types [2]. Substituting any of these alternatives forfeits either molecular specificity, quantitative comparability to published clinical benchmarks, or the ability to directly measure on-target PARP inhibitor pharmacodynamics [3].

Direct PARP-1 pharmacodynamic readout
[18F]FDG provides no PARP-1 molecular information; cannot measure target engagement or expression changes
Functional biomarker orthogonal to HRD/BRCA genomic status
Genetic biomarkers do not reflect in vivo PARP-1 protein availability or drug-target occupancy
Multi-center clinical validation dataset across four solid tumor types
Alternative PARP radiotracers ([18F]PARPi, [18F]FPyPARP) lack comparable published patient-level quantification benchmarks

Fluorine F 18 Fluorthanatrace: Quantitative Head-to-Head and Cross-Study Differentiation Evidence


[18F]FTT SUVmax Is Uncorrelated with [18F]FDG SUVmax in Ovarian Cancer, Confirming Independent Molecular Targeting

In a head-to-head clinical study of 14 epithelial ovarian cancer patients with 55 matched lesions, no correlation was found between per-lesion [18F]FTT SUVmax and [18F]FDG SUVmax, confirming that the two tracers provide orthogonal molecular information . [18F]FTT uptake varied widely across lesions (from background levels of approximately 2 to a maximum of 12), with mean SUVmax showing no significant association with tumor location, histological grade, or BRCA1/2 mutation status . This demonstrates that [18F]FTT interrogates PARP-1 biology inaccessible to the standard-of-care metabolic tracer.

FDG uptake independence
Head-to-head
No correlation between [18F]FTT SUVmax and [18F]FDG SUVmax (14 patients, 55 lesions)
Confirms orthogonal molecular targeting; PARP-1 information not captured by standard metabolic tracer
Data from ovarian cancer study; supports independent biomarker role
PARP-1 PET imaging ovarian cancer FDG comparison molecular imaging SUVmax

Baseline [18F]FTT Uptake Does Not Correlate with HRD Genomic Score, Providing Orthogonal Information to Genetic Biomarkers

In a prospective observational trial of 24 women with untreated primary breast cancer, baseline [18F]FTT-PET uptake showed no correlation with tumor homologous recombination deficiency (HRD) tissue score [1]. By contrast, both baseline [18F]FTT uptake (ρ = 0.74, P = 0.023) and the change in uptake after PARPi initiation (ρ = −0.86, P = 0.012) significantly correlated with progression-free survival (PFS) in a separate metastatic breast cancer cohort [1]. This establishes [18F]FTT as a functional biomarker that captures PARP-1 biology not reflected by genomic HRD assays currently used for PARPi treatment decisions.

HRD score independence
Direct comparison
Baseline [18F]FTT uptake vs PFS ρ=0.74 (P=0.023); no correlation with HRD tissue score
Provides functional biomarker distinct from genomic HRD assays for research stratification
n=24 primary breast cancer; PFS correlation from metastatic cohort
PARP inhibitor HRD score breast cancer patient stratification PET biomarker

[18F]FTT Demonstrates a Tumor-to-Blood Ratio of 2.46 ± 0.35 in HCC1937 Xenografts — Directly Compared with [18F]PARPi (3.41 ± 0.83) and [18F]FPyPARP (3.99 ± 0.99)

In the only published direct three-way comparison of clinical-stage PARP PET tracers, [18F]FTT was evaluated alongside [18F]PARPi and [18F]FPyPARP in NOD.CB17-Prkdcscid/J mice bearing HCC1937 (BRCA-mutant) xenografts [1]. [18F]FTT achieved a tumor-to-blood ratio of 2.46 ± 0.35, compared with 3.41 ± 0.83 for [18F]PARPi and 3.99 ± 0.99 for [18F]FPyPARP [1]. Importantly, [18F]FTT and [18F]PARPi both exhibited almost exclusive hepatobiliary clearance, whereas [18F]FPyPARP demonstrated a partial shift toward renal clearance — a property that may favor detection of abdominal lesions [1].

Tumor-to-blood ratio
Head-to-head
[18F]FTT 2.46 ± 0.35 vs [18F]PARPi 3.41 ± 0.83 vs [18F]FPyPARP 3.99 ± 0.99
Lower ratio offset by larger clinical dataset; hepatobiliary clearance limits abdominal lesion imaging
HCC1937 xenograft model; clearance route differences noted
PARP imaging agents tumor-to-blood ratio pharmacokinetics HCC1937 xenograft head-to-head comparison

PARP Inhibitor Treatment Reduces [18F]FTT Uptake to Background Levels, Enabling Quantitative Pharmacodynamic Measurement of Drug-Target Engagement

[18F]FTT is the only PARP PET tracer with published quantitative evidence that a clinically approved PARP inhibitor (olaparib) reduces tracer uptake to background levels in vivo — confirming direct competition for the PARP-1 catalytic domain [1]. In preclinical mouse studies, olaparib significantly reduced [18F]FTT AUC in the spine (median difference: −17 g/mL·min, IQR 10, P = 0.0001) and lymph nodes (median difference: −23 g/mL·min, IQR 13, P = 0.0001), while the non-PARP inhibitor iniparib produced no significant reduction (spine: −3 g/mL·min, P = 0.70; nodes: −9 g/mL·min, P = 0.05) [1]. Clinically, follow-up imaging after PARPi therapy reduced [18F]FTT uptake to background levels; in ovarian cancer patients, all subjects with >50% reduction in [18F]FTT uptake achieved >6-month progression-free survival and >50% reduction in CA-125 [2].

Target engagement measurement
Head-to-head
Olaparib reduced [18F]FTT AUC in spine by -17 g/mL·min (P=0.0001); iniparib no effect
Supports quantitative pharmacodynamic biomarker research for PARP inhibitor target occupancy
Preclinical and clinical data; >50% uptake reduction correlated with >6-month PFS in ovarian cancer study
PARP inhibitor drug-target engagement olaparib pharmacodynamics PET imaging

[18F]FTT PARP-1 Binding Affinity (IC50 = 6.3 nM) Compared with Parent Drug Rucaparib (Ki = 1.4 nM) and [18F]PARPi (IC50 = 2.8 nM)

[18F]FTT (compound 12 in the original synthesis series) was selected from a panel of benzimidazole carboxamide and tricyclic benzamide PARP-1 inhibitors based on its highest inhibition potency among the synthesized analogs [1]. It inhibits PARP-1 with an IC50 of 6.3 nM, which is approximately 4.5-fold weaker than the parent drug rucaparib (Ki = 1.4 nM for PARP-1) and approximately 2.3-fold weaker than the olaparib-based tracer [18F]PARPi (IC50 = 2.8 ± 1.1 nM) [2][3]. The fluoroethoxy substituent on [18F]FTT was shown to confer 3-fold higher inhibition potency compared with analogs bearing a fluoroethyl triazole group, a key design feature enabling both PARP-1 binding and efficient 18F radiolabeling [1].

Binding affinity
Cross-study
[18F]FTT IC50 6.3 nM vs rucaparib Ki 1.4 nM vs [18F]PARPi IC50 2.8 nM
Lower affinity offset by extensive clinical validation; selection depends on required binding sensitivity
In vitro enzymatic assay; not a direct head-to-head comparison
PARP-1 binding affinity IC50 rucaparib analog radiotracer design

[18F]FTT Tumor Uptake Correlates with PARP-1 Protein Expression (P < 0.02), Validating In Vivo Target Quantification

In a prospective breast cancer study of 30 patients, [18F]FTT distribution volume ratios relative to normal muscle reference tissue showed a statistically significant correlation with matched tissue PARP-1 protein expression measured from frozen surgical specimens (P < 0.02, n = 10 patients with available tissue) [1]. The tumor-to-normal muscle ratio from a 5-minute static frame acquired between 50 and 60 minutes post-injection closely corresponded to the distribution volume ratio and also correlated with PARP-1 expression (P < 0.02, n = 10) [1]. This validated an optimal clinically practical static imaging window of 45–55 minutes post-injection for quantitative PARP-1 assessment [1].

Tissue validation
Supporting evidence
Tumor uptake correlated with PARP-1 protein expression (P < 0.02, n=10)
Supports non-invasive in vivo PARP-1 quantification for multicenter research endpoints
Optimal static imaging window: 45–55 min post-injection
PARP-1 expression tissue validation breast cancer immunohistochemistry PET quantification

Fluorine F 18 Fluorthanatrace: Evidence-Backed Procurement Scenarios for Clinical Trials and Translational Research


Multicenter Phase II/III Trial of a Novel PARP Inhibitor Requiring Pharmacodynamic Target Engagement Imaging

When a pharmaceutical sponsor requires quantitative, non-invasive measurement of PARP-1 drug-target engagement as a secondary or exploratory endpoint, [18F]FTT is the most extensively validated PARP PET tracer available. Its ability to measure olaparib-mediated reduction in tracer AUC (spine: −17 g/mL·min, P = 0.0001) and to show >50% uptake reduction correlating with >6-month PFS [1] provides a clinical benchmark that alternative PARP radiotracers have not yet replicated in published trials. The established automated cGMP radiosynthesis and multi-site clinical trial infrastructure support multicenter deployment [2].

Patient Stratification for PARP Inhibitor Therapy Where HRD/BRCA Genomic Testing Is Insufficient

In breast or ovarian cancer populations where HRD genomic testing fails to predict PARPi response, [18F]FTT PET offers a functional, imaging-based alternative biomarker. The evidence that baseline [18F]FTT uptake does not correlate with HRD tissue score, yet both baseline uptake (ρ = 0.74, P = 0.023) and the post-PARPi change in uptake (ρ = −0.86, P = 0.012) significantly correlate with PFS [1], supports its procurement for clinical trials designed to evaluate PARPi therapy in HRD-negative or HRD-indeterminate patient subsets.

Academic PET Center Seeking a PARP-1-Specific Radiotracer Complementary to [18F]FDG

For academic imaging centers conducting molecular imaging research, [18F]FTT provides orthogonal biological information to [18F]FDG. The confirmed absence of correlation between [18F]FTT SUVmax and [18F]FDG SUVmax in ovarian cancer lesions [1], combined with tissue-validated correlation between [18F]FTT uptake and PARP-1 protein expression (P < 0.02) , makes it a scientifically justified addition to an oncologic PET tracer portfolio. Researchers should note that [18F]FTT's hepatobiliary clearance limits its utility for liver metastasis imaging, where [18F]FPyPARP may be preferred [2].

Preclinical Evaluation of PARP Inhibitor Combinations with DNA-Damaging Agents

In preclinical pharmacology studies combining PARP inhibitors with radiation or chemotherapy, [18F]FTT enables direct in vivo measurement of PARP-1 expression changes and catalytic activity. Preclinical data demonstrate that [18F]FTT uptake corresponds to PARP-1 protein levels and that PARP inhibition combined with radiation increases DNA damage (γH2AX) and reduces PARP enzymatic activity (PAR) [1]. The radiotracer's high specific activity (6059 ± 2506 mCi/μmol) and radiochemical purity (99.9%) from automated production ensure consistent batch quality for longitudinal preclinical imaging studies.

Application
Selection Property
Validation Focus
PARP inhibitor pharmacodynamic endpoint research
Multi-center clinical validation dataset
Target engagement quantification endpoints
Functional biomarker for PARPi therapy research in HRD-independent contexts
Orthogonal to HRD/BRCA genomic testing
PFS correlation and pharmacodynamic response endpoints
Oncologic PET tracer portfolio complement to [18F]FDG
Independent molecular readout (no SUVmax correlation with FDG)
PARP-1 protein expression correlation and lesion characterization
Preclinical PARP inhibitor combination studies (DNA-damaging agents)
Automated cGMP radiosynthesis with high specific activity
DNA damage response (γH2AX) and PARP enzymatic activity endpoints
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